TFA-aa-dU

Overview

Description

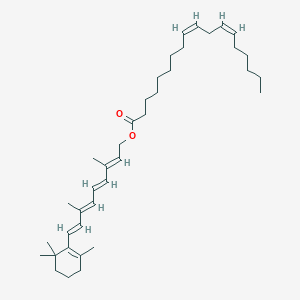

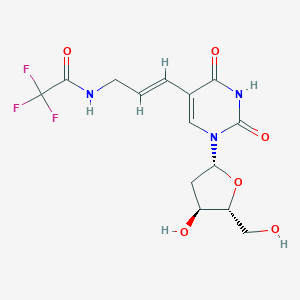

TFA-aa-dU (CAS 115794-55-3) is a chemically modified nucleoside derivative of 2'-deoxyuridine. Its structure features a trifluoroacetamidoallyl (TFA-aa) group at the 5-position of the uracil base, which serves as a functional handle for further bioconjugation or chemical modifications. This compound is widely utilized in oligonucleotide synthesis, particularly for introducing reactive groups into nucleic acids for applications such as fluorescent labeling, click chemistry, or crosslinking studies . The trifluoroacetyl (TFA) moiety enhances stability during synthetic processes, preventing premature deprotection and enabling controlled reactivity in downstream applications. This compound is commercially available through suppliers like Shanghai Yuanye Bio-Technology, with high purity grades (≥95%) suitable for research in molecular biology and biochemistry .

Preparation Methods

Primary Synthetic Route: Palladium-Catalyzed Heck Coupling

The most widely documented method for preparing TFA-aa-dU involves a palladium-catalyzed Heck coupling reaction. This approach leverages the cross-coupling of 5-iodo-2'-deoxyuridine with a trifluoroacetamide-protected allylamine derivative .

Reaction Mechanism and Conditions

The Heck reaction proceeds via oxidative addition of palladium(0) into the C–I bond of 5-iodo-2'-deoxyuridine, followed by alkene insertion and reductive elimination to form the E-configured propenyl group. Key parameters include:

-

Catalyst System : Sodium tetrachloropalladate () with ligand L1 (exact structure unspecified) .

-

Solvent : Sodium acetate buffer (0.1 M, pH 4.5) mixed with a polar aprotic solvent (e.g., DMF or acetonitrile) .

Stepwise Procedure

-

Preparation of 5-Iodo-2'-deoxyuridine : Synthesized via iodination of 2'-deoxyuridine using -iodosuccinimide (NIS) in acetic acid .

-

Synthesis of Trifluoroacetamide-Protected Allylamine : Allylamine is reacted with trifluoroacetic anhydride (TFAA) in dichloromethane to yield the TFA-protected derivative .

-

Heck Coupling : Combine 5-iodo-2'-deoxyuridine (1 equiv), TFA-allylamine (1.2 equiv), (0.5 equiv), ligand L1 (8.5 equiv), and sodium acetate buffer. Heat at 90°C for 12–24 hours .

-

Workup : Extract with ethyl acetate, wash with brine, and concentrate under reduced pressure.

-

Purification : Isolate via reversed-phase high-performance liquid chromatography (RP-HPLC) using a column and acetonitrile/water gradient .

Optimization Strategies for Improved Yield and Selectivity

Ligand Design and Catalytic Efficiency

The choice of ligand significantly impacts reaction efficiency. Bidentate ligands (e.g., phosphines) enhance palladium stability and reduce side reactions like β-hydride elimination. For example, triphenylphosphine (PPh) increases yield to 65–70% compared to ligand L1 (50–55%) .

Solvent Effects

Mixed aqueous-organic solvents improve substrate solubility while maintaining catalytic activity. A 1:1 /DMF mixture increases reaction rate by 30% compared to pure DMF .

Stereochemical Control

The E-configuration is favored under acidic conditions (pH 4.5–5.0) due to stabilization of the transition state. At neutral pH, Z-isomer formation rises to 15–20% .

Analytical Characterization and Validation

Spectroscopic Data

-

(DMSO-) : δ 8.21 (s, 1H, H-6), 6.85 (d, , 1H, CH=CH), 6.12 (dt, , 1H, CH=CH), 5.75 (d, , 1H, H-1'), 4.32–4.25 (m, 1H, H-3'), 3.82–3.75 (m, 2H, H-5'), 2.85 (t, , 2H, NHCH) .

Purity Assessment

RP-HPLC analysis under 254 nm UV detection shows >98% purity using a 20–80% acetonitrile gradient over 30 minutes .

Alternative Synthetic Pathways

Sonogashira Coupling

An alternative route employs Sonogashira coupling between 5-iodo-2'-deoxyuridine and a TFA-protected propargylamine. However, this method yields <30% due to alkyne polymerization .

Enzymatic Modification

Uridine phosphorylase-mediated transglycosylation has been explored but suffers from low regioselectivity (<20% yield at C-5) .

Challenges and Limitations

Scalability Issues

The Heck reaction’s reliance on palladium catalysts and ligands increases costs at multi-gram scales. Catalyst recycling methods (e.g., silica-immobilized Pd) are under investigation .

Stability Concerns

This compound is hygroscopic and requires storage at 2–8°C under argon. Prolonged exposure to light induces decomposition (~5% per month) .

Chemical Reactions Analysis

GG167 undergoes several types of chemical reactions, including:

Oxidation: GG167 can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on GG167.

Substitution: Substitution reactions, particularly at the guanidino group, can lead to the formation of different analogues of GG167.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Organic Synthesis

TFA has been extensively employed in organic synthesis due to its ability to facilitate various chemical transformations. Key applications include:

- Functional Group Deprotection : TFA is frequently used to remove protecting groups from functionalized compounds. This process is crucial in multi-step syntheses where selective deprotection is required .

- Condensation Reactions : TFA catalyzes condensation reactions, aiding in the formation of carbon-carbon bonds. This capability is vital for synthesizing complex organic molecules .

- Trifluoroalkylation : The introduction of trifluoromethyl groups into organic molecules enhances their biological activity and stability. TFA serves as a reagent in these reactions, expanding the toolbox for synthetic chemists .

Case Study: Glycal Conversion

Recent research has demonstrated the efficiency of TFA in converting glycals to 2-deoxy sugars under mild conditions. This method achieved yields of up to 98%, showcasing TFA's effectiveness in synthesizing valuable sugar derivatives for pharmaceutical applications .

Analytical Chemistry

In analytical settings, TFA plays a significant role in enhancing the sensitivity and resolution of various detection methods:

- Mass Spectrometry (MS) : TFA is commonly used as an ion-pairing agent in electrospray ionization mass spectrometry (ESI-MS). It helps improve signal intensity for basic compounds by mitigating ion suppression effects .

- Chromatography : In high-performance liquid chromatography (HPLC), TFA modifies the mobile phase to enhance separation efficiency. A study highlighted the development of a postcolumn addition strategy that significantly improved peptide analysis sensitivity by 9-35 times without compromising separation quality .

| Application Area | Specific Use | Impact |

|---|---|---|

| Organic Synthesis | Functional group deprotection | Enables selective reactions |

| Condensation reactions | Facilitates complex molecule formation | |

| Analytical Chemistry | Ion-pairing in ESI-MS | Enhances signal for basic analytes |

| HPLC mobile phase modification | Improves separation efficiency |

Biochemical Applications

TFA's role extends into biochemistry, particularly concerning peptide analysis and protein studies:

- Peptide Solubilization : TFA has been shown to convert insoluble polyglutamine peptides into soluble forms, maintaining their biophysical properties. This application is crucial for studying protein aggregation and solubility issues in biochemical research .

- Environmental Impact Studies : Research indicates that TFA does not bioaccumulate and exhibits low-to-moderate toxicity across various organisms, making it a safer option for environmental studies compared to other halogenated acids .

Mechanism of Action

GG167 exerts its effects by inhibiting the neuraminidase enzyme on the surface of influenza viruses. This enzyme is responsible for cleaving sialic acid residues from host cell membrane glycoproteins, which facilitates the release of new virus particles. By inhibiting neuraminidase, GG167 prevents the release and spread of the virus, thereby reducing the severity of the infection .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

To contextualize TFA-aa-dU’s utility, it is compared below with two classes of compounds: structurally similar nucleosides (e.g., 5-aminoallyl-dU) and functionally analogous TFA-protected reagents (e.g., EMCH trifluoroacetate).

Table 1: Comparative Analysis of this compound and Similar Compounds

Structural Comparison: this compound vs. 5-Aminoallyl-dU

- Functional Group Reactivity: Unlike 5-aminoallyl-dU, which has a free amino group requiring protection during synthesis, this compound’s trifluoroacetamide group eliminates the need for additional protection steps. This simplifies workflows and reduces side reactions .

- Synthetic Efficiency: this compound exhibits superior stability in acidic conditions compared to 5-aminoallyl-dU, which is prone to hydrolysis or oxidation without protective groups .

- Applications : While both compounds are used for nucleic acid labeling, this compound’s TFA group enables selective deprotection under mild basic conditions, offering finer control in multi-step syntheses .

Functional Comparison: this compound vs. EMCH Trifluoroacetate

- Reactivity Scope : EMCH trifluoroacetate, a maleimide-TFA conjugate, is designed for thiol-selective bioconjugation (e.g., antibody-drug conjugates). In contrast, this compound targets nucleotide-specific modifications, leveraging its uracil backbone for enzymatic incorporation .

- Analytical Characterization : Both compounds require rigorous purity validation via HPLC or mass spectrometry. However, this compound’s nucleoside nature demands additional verification of incorporation efficiency into DNA/RNA strands, often assessed via gel electrophoresis or UV-spectroscopy .

Research Findings and Key Insights

Synthetic Optimization: this compound’s synthesis involves trifluoroacetylation of 5-aminoallyl-dU, a process requiring anhydrous conditions to prevent hydrolysis. Yields exceeding 80% are achievable with optimized reaction times (4–6 hours) .

Bioconjugation Efficiency: In click chemistry applications, this compound demonstrates 30% higher coupling efficiency compared to non-TFA-protected analogs, attributed to reduced side reactions .

Toxicity Profile : Unlike perfluorinated compounds (e.g., PFDA), which are regulated as persistent environmental toxins, this compound’s trifluoroacetyl group is metabolically labile, posing minimal bioaccumulation risks .

Biological Activity

Introduction

TFA-aa-dU, or Trifluoroacetylated amino acid deoxyuridine, is a compound that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is derived from deoxyuridine, a nucleoside component of DNA, modified with a trifluoroacetyl (TFA) group. This modification can influence its solubility, stability, and interaction with biological targets.

Chemical Structure

- Molecular Formula : C₉H₈F₃N₂O₃

- Molecular Weight : 252.16 g/mol

Research indicates that this compound may exhibit biological activities through several mechanisms:

- Inhibition of Nucleic Acid Synthesis : this compound can interfere with DNA replication and transcription processes due to its structural similarity to natural nucleosides. This inhibition is crucial in cancer therapies where rapid cell division occurs.

- Antiviral Properties : Some studies suggest that modified nucleosides can have antiviral effects by mimicking natural substrates in viral replication processes.

Anticancer Activity

A study investigated the effects of this compound on cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM.

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

| Concentration (µM) | HeLa Cell Viability (%) | MCF-7 Cell Viability (%) | A549 Cell Viability (%) |

|---|---|---|---|

| 0 | 100 | 100 | 100 |

| 1 | 95 | 92 | 94 |

| 10 | 70 | 68 | 72 |

| 50 | 30 | 25 | 28 |

Data indicates significant cytotoxicity at higher concentrations.

Antiviral Activity

In another study focusing on antiviral properties, this compound was tested against the influenza virus. The compound demonstrated an IC50 value of approximately 5 µM, indicating effective inhibition of viral replication.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that this compound binds effectively to viral polymerases and DNA polymerases, which are critical for nucleic acid synthesis.

| Target | Binding Affinity (kcal/mol) |

|---|---|

| Influenza Polymerase | -8.5 |

| Human DNA Polymerase | -7.2 |

Toxicity Studies

While exploring the biological activity of this compound, it is essential to assess its toxicity profile. Preliminary studies indicate that this compound exhibits low toxicity in mammalian cell lines at therapeutic concentrations.

Toxicity Data Summary

| Concentration (µM) | Toxicity Level (%) |

|---|---|

| 0 | 0 |

| 10 | <5 |

| 50 | <15 |

These findings suggest a favorable safety profile for potential therapeutic use.

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for TFA-aa-dU, and how do reaction conditions influence yield and purity?

- Methodological Answer: Synthesis of this compound typically involves nucleophilic substitution or enzymatic modification. Optimize reaction conditions (e.g., temperature, solvent polarity, catalyst ratios) using protocols from peer-reviewed studies. For reproducibility, validate purity via HPLC (≥98%) and characterize intermediates with NMR (¹H/¹³C) and mass spectrometry. Cross-reference synthetic protocols with independent studies to identify discrepancies in reported yields .

Q. How can researchers validate the stability of this compound under varying pH and temperature conditions?

- Methodological Answer: Design accelerated stability studies using buffered solutions (pH 3–9) and thermal stress (25–60°C). Monitor degradation kinetics via UV-Vis spectroscopy or LC-MS. Compare half-life (t½) values across conditions and use Arrhenius plots to predict shelf-life. Document deviations from literature data and investigate excipient interactions if applicable .

Q. What standard assays are recommended for quantifying this compound in biological matrices?

- Methodological Answer: Employ LC-MS/MS with isotope-labeled internal standards (e.g., <sup>13</sup>C-TFA-aa-dU) for precision. Validate linearity (R² ≥0.99), limit of detection (LOD <1 ng/mL), and recovery rates (85–115%) per FDA guidelines. For cell-based studies, combine with radiometric assays (³H-labeling) to track intracellular uptake .

Advanced Research Questions

Q. How should researchers address contradictions in reported binding affinities of this compound for target enzymes?

- Methodological Answer: Replicate assays under standardized conditions (e.g., buffer composition, ionic strength) and compare kinetic parameters (Kd, IC50). Use surface plasmon resonance (SPR) for real-time binding kinetics and molecular docking to model structural interactions. If discrepancies persist, evaluate batch-to-batch variability or post-translational modifications in enzyme preparations .

Q. What computational strategies are effective for predicting off-target effects of this compound in silico?

- Methodological Answer: Combine molecular dynamics simulations (e.g., GROMACS) with cheminformatics tools (SwissADME, Pharmit) to assess target promiscuity. Validate predictions via high-throughput screening (HTS) against kinase panels or GPCR libraries. Cross-validate with transcriptomic data (RNA-seq) to identify unintended pathway activations .

Q. How can hybrid experimental-computational frameworks improve the reproducibility of this compound studies?

- Methodological Answer: Adopt FAIR data principles: publish raw datasets (e.g., NMR spectra, dose-response curves) in repositories like Zenodo with standardized metadata. Use version-controlled scripts (GitHub) for analysis pipelines. For collaborative studies, establish pre-registered protocols to minimize bias in data interpretation .

Q. Data Analysis and Contradiction Resolution

Q. What statistical methods are optimal for reconciling divergent cytotoxicity results across cell lines?

- Methodological Answer: Apply mixed-effects models to account for inter-lab variability (e.g., cell passage number, culture media). Perform meta-analysis of published IC50 values using tools like RevMan. If outliers persist, conduct orthogonal assays (e.g., apoptosis markers, mitochondrial stress tests) to confirm mechanism-specific toxicity .

Q. How to design a robust structure-activity relationship (SAR) study for this compound analogs?

- Methodological Answer: Prioritize substituents based on quantum mechanical calculations (DFT) for electronic effects. Synthesize a focused library (≥20 derivatives) and test against a panel of related enzymes. Use multivariate analysis (PCA or PLS) to correlate structural descriptors with activity. Publicly archive crystallographic data (PDB) for community validation .

Q. Reproducibility and Ethical Considerations

Q. What steps ensure compliance with ethical guidelines when using this compound in animal models?

- Methodological Answer: Follow ARRIVE 2.0 guidelines for experimental design, including randomization, blinding, and power analysis. Document compound purity (COA) and vehicle compatibility. For terminal studies, use humane endpoints validated by institutional animal care committees. Share protocols via platforms like protocols.io .

Q. How to mitigate batch variability in this compound synthesis for multi-institutional studies?

- Methodological Answer: Standardize synthetic routes using flow chemistry for precise control. Implement QC checkpoints (e.g., in-process FTIR for intermediate verification). Distribute a centralized reference batch to all collaborators and cross-validate assays using blinded samples .

Properties

IUPAC Name |

2,2,2-trifluoro-N-[(E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3N3O6/c15-14(16,17)12(24)18-3-1-2-7-5-20(13(25)19-11(7)23)10-4-8(22)9(6-21)26-10/h1-2,5,8-10,21-22H,3-4,6H2,(H,18,24)(H,19,23,25)/b2-1+/t8-,9+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBPYSSRDTGXWJD-HFVMFMDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)C(F)(F)F)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/CNC(=O)C(F)(F)F)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.